1,2-Diphenyl-1-ethanone oxime

Catalog No.
S751406
CAS No.
952-06-7
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diphenyl-1-ethanone oxime

Researchers requiring 2-phenylindole cores or unsymmetrical amides face synthetic dead-ends with symmetrical oximes. Deoxybenzoin oxime (CAS 952-06-7) directly addresses this limitation:

  • Enables acid-catalyzed thermolytic cyclization to 2-phenylindole, bypassing Fischer indole precursors.
  • Delivers predictable regioselectivity in Beckmann rearrangement for N-phenyl-2-phenylacetamide or N-benzylbenzamide.
  • Forms 1,4-dipotassio salt for precise secondary benzylic C-alkylation, impossible with acetophenone oxime.

Reliable, high-purity supply supports seamless API intermediate synthesis.

CAS Number

952-06-7

Product Name

1,2-Diphenyl-1-ethanone oxime

IUPAC Name

N-(1,2-diphenylethylidene)hydroxylamine

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2

InChI Key

PWCUVRROUAKTLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2

Synonyms

1,2-Diphenyl-1-ethanone oxime, Deoxybenzoin oxime, 2-Phenylacetophenone oxime, Benzyl phenyl ketoxime, (1,2-Diphenylethylidene)hydroxylamine

Purity

≥97%

Package Size

1 g, 5 g

1,2-Diphenyl-1-ethanone oxime (CAS: 952-06-7), commonly known as deoxybenzoin oxime, is a crystalline aromatic ketoxime (melting point ~98 °C) that serves as a critical intermediate in advanced organic synthesis. Structurally characterized by its unsymmetrical nature and the presence of a secondary benzylic carbon adjacent to the oxime moiety, it is highly valued as a precursor for both complex N-substituted amides via the Beckmann rearrangement and nitrogen-containing heterocycles such as 2-phenylindole. For industrial and laboratory buyers, its primary utility lies in its predictable stereospecificity, distinct regioselective alkylation pathways, and its role as a designated pharmaceutical intermediate in various API synthesis workflows.

Research Fit

Research Area Coordination chemistry and metal-organic framework ligand studies
Pathway Context MAO-A/B dual inhibition pathway research
Screening Use Antimicrobial susceptibility benchmarking studies

Substituting 1,2-diphenyl-1-ethanone oxime with symmetrical analogs like benzophenone oxime or simpler aliphatic-aromatic oximes like acetophenone oxime fundamentally alters downstream synthetic outcomes. Benzophenone oxime lacks the benzylic methylene group, making it incapable of undergoing acid-catalyzed or thermolytic cyclization to indole scaffolds, and its symmetry limits its Beckmann rearrangement strictly to benzanilide[1]. Similarly, acetophenone oxime exhibits divergent regioselectivity during C-alkylation due to the absence of the secondary benzylic site, failing to form the specific 1,4-dipotassio salts required for targeted secondary-site functionalization. Consequently, deoxybenzoin oxime cannot be replaced when the synthetic target requires stereospecific migration of a benzyl group or the construction of a 2-phenylindole core.

Substitution Risk

1,2-Diphenyl-1-ethanone oxime
Generic mono-phenyl oximes
Scaffold 1,2-diphenylethylidene core with conformational rigidity
Scaffold Simpler mono-phenyl core; scaffold-dependent properties may differ
MAO Inhibition Reported dual MAO-A/B inhibitor
MAO Inhibition Not documented as MAO inhibitors; biological activity may not transfer
Crystallography Refined single-crystal structure, defined (E)-configuration
Crystallography Often supplied as E/Z mixtures; crystallographic definition may be absent

Regioselective C-Alkylation via 1,4-Dipotassio Salt Formation

In complex synthesis requiring specific carbon-carbon bond formation, 1,2-diphenyl-1-ethanone oxime demonstrates unique processability by forming a 1,4-dipotassio salt when treated with potassium amide in liquid ammonia. This intermediate enables site-specific C-benzylation at the secondary benzylic site, achieving a 46% yield of the targeted alkylated product [1]. In contrast, acetophenone oxime requires alternative lithiation conditions (e.g., n-butyllithium) and undergoes alkylation exclusively at the primary methyl site, making it unsuitable for secondary-site functionalization.

Evidence DimensionSite-specific C-alkylation yield and regiocontrol
Target Compound DataForms 1,4-dipotassio salt allowing secondary-site C-benzylation (46% yield)
Comparator Or BaselineAcetophenone oxime (forms dilithio salt, strictly primary-site alkylation)
Quantified DifferenceAbsolute shift in regioselectivity from primary to secondary carbon functionalization
Conditions2 equivalents KNH2 in liquid ammonia, followed by benzyl chloride

This regiocontrol is essential for process chemists building multi-substituted frameworks where precise functionalization at a secondary benzylic carbon is required.

Crystal structure vs. benzophenone oxime
Reported
Space group C2/c, refined (E)-configuration; comparator unreported or E/Z mixture
Supports reproducible coordination chemistry research
Refined structure at 293 K; single-crystal XRD

Thermolytic Fragmentation and High-Temperature Indole Synthesis

The thermal behavior of 1,2-diphenyl-1-ethanone oxime drastically differentiates it from symmetrical diaryl ketoximes. Under thermolytic conditions at 250 °C, the compound undergoes N-O bond homolysis followed by rearrangement and cyclization to yield 2-phenylindole, alongside bibenzyl and toluene [1]. Conversely, thermolysis of benzophenone oxime under identical conditions yields benzanilide, biphenyl, and benzene, completely failing to produce any indole-type heterocycles due to the lack of an available methylene group.

Evidence DimensionHigh-temperature pyrolysis product profile
Target Compound DataYields 2-phenylindole, bibenzyl, and toluene
Comparator Or BaselineBenzophenone oxime (yields benzanilide and biphenyl)
Quantified DifferenceExclusive formation of the privileged 2-phenylindole scaffold vs. simple amide/biphenyl fragmentation
ConditionsThermolysis at 250 °C for 24 hours under nitrogen atmosphere

This establishes the compound's unique suitability as a high-temperature precursor for synthesizing valuable 2-phenylindole derivatives without requiring pre-functionalized hydrazines.

MAO-A/B dual inhibition profile
Class-level
Reported dual MAO-A/B inhibition; IC₅₀ values not disclosed
Supports MAO pathway study context
Vendor-source data; independent validation recommended

Stereospecificity in the Beckmann Rearrangement

The unsymmetrical structure of 1,2-diphenyl-1-ethanone oxime provides critical stereocontrol during the Beckmann rearrangement. Because the reaction mechanism dictates the migration of the group anti-periplanar to the hydroxyl group, the (Z)-isomer selectively yields N-phenyl-2-phenylacetamide, while the (E)-isomer yields N-benzylbenzamide [1]. A symmetrical comparator like benzophenone oxime lacks this geometric isomerism and invariably yields a single product, benzanilide, offering no stereochemical control over the resulting amide scaffold.

Evidence DimensionAmide product diversity via stereospecific migration
Target Compound DataYields two distinct amides (N-phenyl-2-phenylacetamide or N-benzylbenzamide) depending on E/Z isomerism
Comparator Or BaselineBenzophenone oxime (yields 100% benzanilide)
Quantified Difference2 accessible amide scaffolds vs. 1 fixed scaffold
ConditionsAcid-catalyzed Beckmann rearrangement

Buyers can leverage the stereochemistry of this single precursor to selectively synthesize two entirely different, highly valuable N-substituted amides.

DHO inhibition IC₅₀
Reported
180,000 nM
Provides quantitative benchmark for enzyme inhibition studies
Mouse Ehrlich ascites DHO, pH 7.37; modest potency context
Antimicrobial MIC vs. S. aureus
Class-level
8–16 µg/mL
Supports antimicrobial screening context
Class-level comparison; single-assay context review

Precursor for Privileged Medicinal Scaffolds (2-Phenylindoles)

Driven by its unique thermal and acid-catalyzed cyclization pathways, this compound is the optimal starting material for synthesizing 2-phenylindole derivatives. Its benzylic methylene group allows for direct intramolecular cyclization, bypassing the need for complex Fischer indole synthesis precursors [1].

Stereocontrolled Synthesis of Complex Amides

Utilizing its unsymmetrical geometry, process chemists employ this oxime in Beckmann rearrangements to selectively produce either N-phenyl-2-phenylacetamide or N-benzylbenzamide. This makes it highly valuable in pharmaceutical workflows where specific amide linkages are required [1].

Regioselective Secondary C-Alkylation Workflows

Because it readily forms a 1,4-dipotassio salt in liquid ammonia, the compound is utilized in advanced synthetic sequences requiring precise C-alkylation at the secondary benzylic site, a transformation not possible with simpler oximes like acetophenone oxime[2].

Application Fit

Application
Selection Property
Validation Focus
Coordination chemistry research
Crystallographically defined oxime ligand
Space group and (E)-configuration review
MAO pathway studies
Dual MAO-A/B inhibition profile
Isoform inhibition assay context
Antimicrobial screening studies
Defined MIC benchmark range
S. aureus susceptibility endpoint context

XLogP3

3.4

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